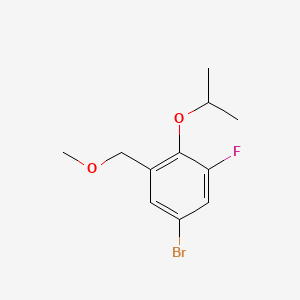
5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene is an organic compound with the molecular formula C11H14BrFO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and methoxymethyl groups attached to the benzene ring. This compound is often used as a building block in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene: Similar in structure but with an iodine atom instead of an isopropoxy group.
1-Bromo-3-fluoro-5-methylbenzene: Contains a methyl group instead of an isopropoxy and methoxymethyl group.
Uniqueness
5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C11H14BrFO2 |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
5-bromo-1-fluoro-3-(methoxymethyl)-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-7(2)15-11-8(6-14-3)4-9(12)5-10(11)13/h4-5,7H,6H2,1-3H3 |
InChI Key |
AUQREVCRSXZDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Br)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















